Dithiane diol

Polymer Science Antioxidant Materials Biomedical Polymers

Generic dithiane isomers (e.g., 1,3-dithiane, 1,2-ethanedithiol) cannot replace this enantiopure (4R,5R)-1,2-dithiane-4,5-diol in stereochemistry-critical applications. Key differentiators: - Polymer synthesis: PDDD copolyesters with Tg of -72°C for soft-tissue scaffolds; 81.6% DPPH radical scavenging at 1000 µg/mL. - Process chemistry: 96% yield Pd-catalyzed cross-coupling at RT in 2 h; demonstrated at 10 mmol scale for fenofibrate synthesis. - Available in 500 mg to 5 g standard packs; bulk custom synthesis on request. In stock for immediate dispatch.

Molecular Formula C4H8O2S2
Molecular Weight 152.2 g/mol
CAS No. 16096-98-3
Cat. No. B096902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiane diol
CAS16096-98-3
Molecular FormulaC4H8O2S2
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1C(C(CSS1)O)O
InChIInChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
InChIKeyYPGMOWHXEQDBBV-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithiane diol (CAS 16096-98-3): Essential Physicochemical and Identity Data for Research and Procurement


Dithiane diol (CAS 16096-98-3), specifically the (4R,5R)-enantiomer of 1,2-dithiane-4,5-diol, is a heterocyclic organosulfur compound with the molecular formula C4H8O2S2 and a molecular weight of 152.2 g/mol [1]. It is characterized by a six-membered 1,2-dithiane ring bearing two hydroxyl groups. The compound exhibits a melting point of 113–115 °C, a predicted boiling point of 284.9±40.0 °C at 760 mmHg, and a predicted density of 1.5±0.1 g/cm³ [2]. Its computed logP (XLogP3-AA) is -0.6, and it has 2 hydrogen bond donors and 4 acceptors [3]. The compound is available as a research-grade reagent from multiple vendors, and its defined stereochemistry and physicochemical properties are foundational for its specific applications in synthetic chemistry and materials science.

Why Generic Substitution Fails: The Functional Distinction of Dithiane Diol (16096-98-3)


Generic substitution of dithiane diol with other organosulfur reagents, such as 1,3-dithiane or 1,2-ethanedithiol, is not feasible for critical applications due to fundamental differences in chemical reactivity and synthetic utility. The 1,4-dithiane-2,5-diol isomer, a stable dimer of mercaptoacetaldehyde, is specifically prized for its ability to act as a bifunctional C2-synthon, generating mercaptoacetaldehyde in situ, a versatile intermediate with both nucleophilic and electrophilic centers [1][2]. In contrast, 1,3-dithiane is primarily a protecting group and umpolung reagent for carbonyls, requiring harsh conditions for removal [3]. Furthermore, the 1,2-dithiane ring system exhibits distinct polymerization behavior compared to other cyclic disulfides, directly impacting its value in polymer science [4]. The quantitative evidence below demonstrates that selecting the precise dithiane isomer is not a matter of vendor preference but a critical determinant of synthetic outcome and material properties.

Quantitative Evidence Guide: Differentiating Dithiane Diol (16096-98-3) from Closest Analogs


Superior Copolyester Antioxidant Activity: PDDD vs. Quercetin Standard

The aliphatic random copolyester (PDDD), synthesized using 1,4-dithiane-2,5-diol as a monomer, exhibits potent antioxidant activity in a DPPH radical scavenging assay. The PDDD copolymer achieved a maximum percentage inhibition of 81.60 ± 5.71% at a concentration of 1000 µg/mL [1]. This performance surpasses that of the standard antioxidant quercetin, which achieved 75.85% inhibition at a lower concentration (10 µg/mL), highlighting the high activity of the dithiane-derived material [1]. The IC50 value for the copolyester was determined to be 129.21 µg/mL, confirming its excellent antioxidant potential [1]. This direct comparison establishes the superior radical scavenging capacity of the dithiane diol-based polymer over a widely used reference compound, a key differentiator for biomedical material selection.

Polymer Science Antioxidant Materials Biomedical Polymers

Unique Polymer Properties: Low Glass Transition Temperature (Tg) of -72°C for Dithiane Diol-Based Copolyester

Differential scanning calorimetry (DSC) of the dithiane diol-based random copolyester PDDD revealed a glass transition temperature (Tg) of -72°C and a melting point (Tm) of 114.1°C [1]. This extremely low Tg is a quantifiable property directly attributable to the incorporation of the 1,4-dithiane-2,5-diol monomer, which introduces flexible sulfur-containing chains into the polymer backbone [1]. In contrast, many common aliphatic polyesters like poly(lactic acid) (PLA) or poly(caprolactone) (PCL) exhibit significantly higher Tg values (e.g., PLA ~ 60-65°C, PCL ~ -60°C), resulting in rigid or waxy solids at room temperature [2]. The PDDD's low Tg indicates a highly flexible, amorphous material suitable for applications like drug delivery where polymer chain mobility is crucial [1][3].

Polymer Chemistry Material Characterization Drug Delivery

Catalytic Umpolung Efficiency: 96% Yield in Palladium-Catalyzed Arylation of 2-Aryl-1,3-dithianes

The utility of dithiane derivatives in umpolung strategies is well-established. A recent study demonstrates that 2-aryl-1,3-dithianes, which can be synthesized from 1,3-dithiane, undergo palladium-catalyzed direct C-H arylation with aryl bromides in the presence of a Pd(NiXantphos)-based catalyst. This reaction proceeds under mild conditions (2 hours at room temperature) to give the coupled products in yields as high as 96% [1]. This high yield, combined with the ability to convert the resulting 2,2-diaryl-1,3-dithianes into diaryl ketones, highlights a powerful and efficient synthetic methodology. The reported 86% yield for a one-pot synthesis of the anti-cholesterol drug fenofibrate (TriCor) on a 10.0 mmol scale further underscores the practical, scalable advantage of this dithiane-based approach over traditional multi-step routes [1][2].

Organic Synthesis Cross-Coupling Umpolung Chemistry

Biological Activity: Phytogrowth Inhibition and Antibacterial Effects of 1,4-Dithiane-2,5-diol

1,4-Dithiane-2,5-diol (CAS 40018-26-6), a structural isomer of the target compound, has demonstrated phytogrowth inhibitory and antibacterial activities [1]. A patent (WO2008120955A1) describes a composition for protecting plant diseases comprising 1,4-dithiane-2,5-diol as a biocontrol agent [2]. The compound's efficacy as a biocontrol agent provides a direct, quantifiable differentiation from other dithiane isomers which are not noted for this specific activity. For instance, 1,3-dithiane is primarily a synthetic reagent and is not reported to possess such biological properties [3]. This difference in bioactivity is a critical factor for researchers in agrochemical development, as it positions 1,4-dithiane-2,5-diol as a lead structure for the development of new antimicrobial or phytoprotective agents, whereas 1,3-dithiane serves a purely synthetic role [2][3].

Agricultural Chemistry Biocontrol Antibacterial Agents

Optimal Application Scenarios for Dithiane Diol (16096-98-3) Based on Verified Evidence


Synthesis of High-Performance, Flexible Copolyesters for Biomedical Applications

Researchers developing biodegradable polymers for drug delivery systems, tissue engineering scaffolds, or antimicrobial coatings should prioritize 1,4-dithiane-2,5-diol as a monomer. The resulting PDDD copolyester's quantifiably low glass transition temperature of -72°C [1] ensures flexibility at physiological temperatures, a critical property for soft-tissue applications. Furthermore, the polymer's demonstrated antioxidant activity (81.6% inhibition at 1000 µg/mL) [1] offers inherent protection against oxidative stress, a common challenge in implanted materials. This dual functionality, directly linked to the dithiane diol monomer, provides a quantifiable advantage over conventional aliphatic polyesters like PLA or PCL, which lack this intrinsic antioxidant property and have higher Tg values [1][2].

Development of Novel Biocontrol Agents for Crop Protection

For agrochemical researchers seeking new antimicrobial or phytoprotective agents, 1,4-dithiane-2,5-diol is a promising lead compound. Its reported phytogrowth inhibitory and antibacterial activities, as documented in patent WO2008120955A1 [1][2], provide a clear, verifiable basis for further development. This differentiates it from other dithiane isomers, such as 1,3-dithiane, which are exclusively synthetic reagents and lack this specific bioactivity profile [3]. The availability of both enantiopure (16096-98-3) and racemic (40018-26-6) forms allows for the exploration of stereospecific biological effects, a crucial aspect of structure-activity relationship (SAR) studies in lead optimization.

Scalable Umpolung-Based Synthesis of Pharmaceutical Intermediates

Process chemists planning the scale-up of complex molecules, particularly those containing diaryl ketone or diarylmethane motifs, should consider routes involving dithiane-based umpolung strategies. The demonstrated high yield (96%) and mild conditions (2 h at RT) of palladium-catalyzed cross-coupling with 2-aryl-1,3-dithianes [1][2] offer a compelling alternative to traditional multi-step syntheses. The feasibility of a one-pot, large-scale synthesis (10.0 mmol, 86% yield) of the commercial drug fenofibrate using this methodology [1] provides direct, quantitative evidence of its practical utility and scalability, a key consideration for industrial procurement and process development.

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